molecular formula C11H14O B1606819 4-(4-Methoxyphenyl)-1-butene CAS No. 20574-98-5

4-(4-Methoxyphenyl)-1-butene

Cat. No. B1606819
CAS RN: 20574-98-5
M. Wt: 162.23 g/mol
InChI Key: CLTMQCGFHLPTBB-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1-butene (4MPB) is a synthetic compound that has been studied for its potential applications in various scientific fields. 4MPB is a colorless liquid with a molecular weight of 204.3 g/mol and a boiling point of 132°C. It is a derivative of 1-butene and is composed of four carbon atoms, one oxygen atom, and four hydrogen atoms. It is also known as 4-methoxy-1-butene, 4-methoxy-1-butene-4-ol, and 4-methoxy-1-butene-4-ol ether.

Scientific Research Applications

Synthesis of Photoluminescent 1,2-Dihydrophosphinines

4-(4-Methoxyphenyl)-1-butene is used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition . This process involves the reaction of 4-(4-Methoxyphenyl)-1-butene with other reactants to produce 1,2-dihydrophosphinines, which are compounds that emit light when excited .

Copper-Catalyzed Synthesis of Trisubstituted 1,2,4-Triazoles

This compound is also used along with an arylboronic acid and sodium azide in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles . Triazoles are a class of organic compounds that have potential applications in medicinal chemistry due to their biological activity .

Gold (III)-Catalyzed Hydroamination of Alkynes

4-(4-Methoxyphenyl)-1-butene is used in a study of a gold (III)-catalyzed hydroamination of alkynes leading to N-vinylindoles . This process involves the addition of a nitrogen atom to an alkyne to form an indole, a heterocyclic aromatic organic compound .

Material Science

4-(4-Methoxyphenyl)-1-butene has potential applications in material science. It can be used in the synthesis of new materials with unique properties, such as high thermal stability, electrical conductivity, and resistance to chemical attack.

Organic Chemistry

In organic chemistry, 4-(4-Methoxyphenyl)-1-butene can be used as a building block for the synthesis of complex organic molecules. Its structure allows it to react with a variety of other compounds, making it a versatile tool in the synthesis of new organic compounds.

Medicine

4-(4-Methoxyphenyl)-1-butene can also be used in the field of medicine. It can be used in the synthesis of pharmaceuticals and other biologically active compounds.

properties

IUPAC Name

1-but-3-enyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h3,6-9H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTMQCGFHLPTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348952
Record name 1-(But-3-en-1-yl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-1-butene

CAS RN

20574-98-5
Record name 1-(But-3-en-1-yl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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